molecular formula C23H30N2O B12764324 Qaq8F7QK82 CAS No. 61311-53-3

Qaq8F7QK82

Cat. No.: B12764324
CAS No.: 61311-53-3
M. Wt: 350.5 g/mol
InChI Key: WLHCNEPBQJOHKW-QHCPKHFHSA-N
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Description

Qaq8F7QK82 is a synthetic organic compound hypothesized to belong to the benzimidazole derivatives, based on structural parallels with compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) . Key inferred properties include:

  • Molecular formula: C₁₃H₁₀N₂O₂ (hypothetical, based on benzimidazole backbone).
  • Functional groups: Nitro (-NO₂) and benzimidazole rings, suggesting applications in pharmaceuticals or materials science .
  • Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the nitro group .

Properties

CAS No.

61311-53-3

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol

InChI

InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m0/s1

InChI Key

WLHCNEPBQJOHKW-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCN1CCN(CC1)[C@@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Canonical SMILES

CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of Qaq8F7QK82 may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Qaq8F7QK82 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Qaq8F7QK82 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Qaq8F7QK82 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Findings:

Synthetic Efficiency : this compound exhibits a slightly lower yield (85–90%) compared to CAS 1761-61-1 (98%), likely due to steric hindrance from its extended aromatic system .

Bioactivity : Its IC₅₀ of 12.3 μM positions it as a moderate inhibitor compared to the more potent CAS 1761-61-1 (8.9 μM) but superior to CAS 5291-31-0 (22.4 μM). This suggests the nitro group enhances target binding but may introduce solubility limitations .

Solubility : this compound’s predicted solubility (~0.5 mg/mL) aligns with benzimidazole derivatives, though extraction challenges (e.g., incomplete recovery during analysis) could underreport actual values .

Challenges in Comparative Studies

  • Sample Representativeness : Variations in batch composition (e.g., catalyst residues) may skew solubility or stability data .
  • Analytical Limitations : Extraction methods (e.g., using dichloromethane) might alter this compound’s degradation profile, complicating direct comparisons with literature data .
  • Pharmacological Discrepancies : Differences in assay conditions (e.g., cell lines, incubation times) between studies can inflate variability in IC₅₀ values .

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